![molecular formula C19H19N3O4S B2911300 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034436-40-1](/img/structure/B2911300.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ML240, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to selectively inhibit the activity of a family of proteins known as bromodomain-containing proteins (BRDs). BRDs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer, inflammation, and neurological disorders.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-([2,3'-bipyridin]-5-ylmethyl)amine in the presence of a base to form the desired product.
Starting Materials
3,4-dimethoxybenzenesulfonyl chloride, N-([2,3'-bipyridin]-5-ylmethyl)amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Add N-([2,3'-bipyridin]-5-ylmethyl)amine to the solution and stir for several hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.
作用机制
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide selectively inhibits the activity of BRD proteins by binding to a specific pocket on their surface. This binding prevents the proteins from interacting with other molecules involved in gene expression, leading to a decrease in the expression of genes that are critical for cancer cell survival and proliferation.
生化和生理效应
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a significant impact on several biochemical and physiological processes. In addition to its role in the regulation of gene expression, N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is its selectivity for BRD proteins. This selectivity allows for more precise targeting of the proteins involved in disease processes, reducing the risk of off-target effects. However, N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has some limitations in lab experiments, including its low solubility in water and its potential for non-specific binding to other molecules.
未来方向
There are several future directions for research on N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the development of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapies for cancer and other diseases. Another area of focus is the development of more potent and selective BRD inhibitors. Additionally, research is needed to better understand the mechanisms of action of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide and its potential effects on other biochemical and physiological processes.
科学研究应用
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. BRD proteins have been shown to play a critical role in the development and progression of cancer, and N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to selectively inhibit their activity. This has led to the development of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapies for several types of cancer, including breast, lung, and prostate cancer.
属性
IUPAC Name |
3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDVMJGWGLZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

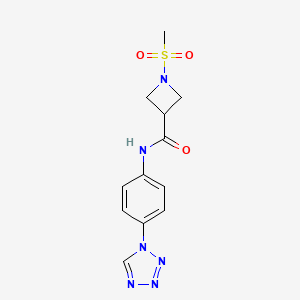
![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)
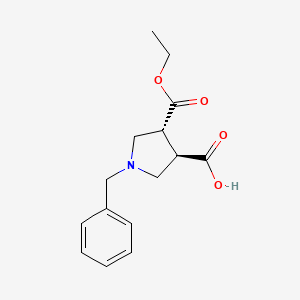
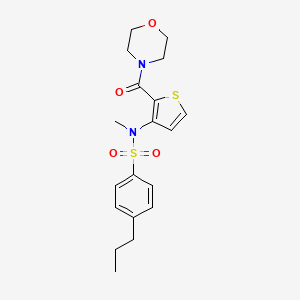
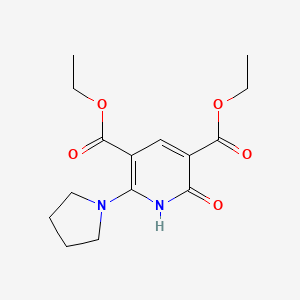
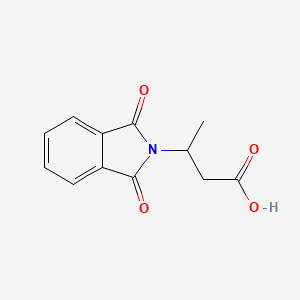
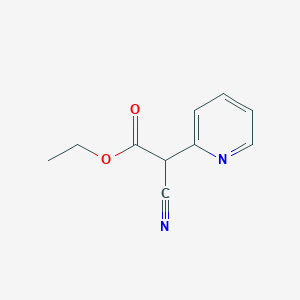
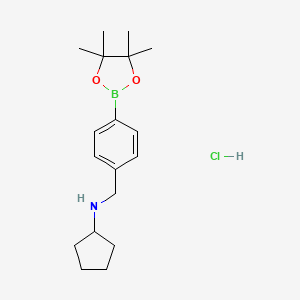
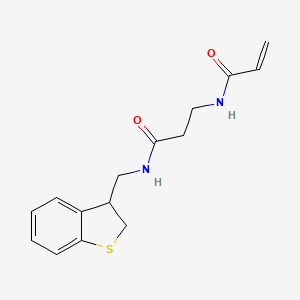
![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
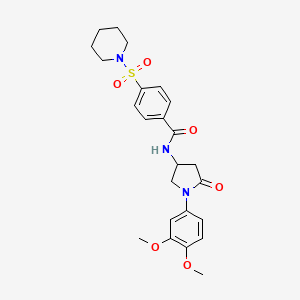
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)